Cas no 203860-02-0 (4-(2,4-difluorophenyl)methylpiperidine)

4-(2,4-difluorophenyl)methylpiperidine 化学的及び物理的性質
名前と識別子
-
- 4-(2,4-Difluorobenzyl)piperidine
- 4-[(2,4-difluorophenyl)methyl]piperidine
- AK137157
- CTK0J8984
- KB-237306
- Piperidine, 4-[(2,4-difluorophenyl)methyl]-
- SureCN1322888
- 4-(2,4-Difluoro-benzyl)-piperidine
- 4-(2,4-difluorophenyl)methylpiperidine
- EN300-1869635
- SCHEMBL1322888
- VXQMAHFHVBQZHC-UHFFFAOYSA-N
- CS-0269269
- 203860-02-0
- DTXSID60594915
- C78031
- AKOS012095742
- DB-331529
-
- MDL: MFCD09998993
- インチ: InChI=1S/C12H15F2N/c13-11-2-1-10(12(14)8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2
- InChIKey: VXQMAHFHVBQZHC-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1CC2CCNCC2)F)F
計算された属性
- せいみつぶんしりょう: 211.11700
- どういたいしつりょう: 211.11725581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- PSA: 12.03000
- LogP: 2.83570
4-(2,4-difluorophenyl)methylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC530052-250mg |
4-(2,4-Difluorobenzyl)piperidine hydrochloride |
203860-02-0 | 97% | 250mg |
£240.00 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1426-5g |
4-(2,4-Difluoro-benzyl)-piperidine |
203860-02-0 | 96% | 5g |
¥13902.86 | 2025-01-21 | |
Chemenu | CM180198-1g |
4-(2,4-difluorobenzyl)piperidine |
203860-02-0 | 95% | 1g |
$482 | 2021-08-05 | |
eNovation Chemicals LLC | Y1005700-500mg |
4-(2,4-Difluoro-benzyl)-piperidine |
203860-02-0 | 95% | 500mg |
$285 | 2024-07-28 | |
Enamine | EN300-1869635-0.05g |
4-[(2,4-difluorophenyl)methyl]piperidine |
203860-02-0 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1869635-1.0g |
4-[(2,4-difluorophenyl)methyl]piperidine |
203860-02-0 | 1g |
$1100.0 | 2023-06-01 | ||
eNovation Chemicals LLC | Y1005700-50mg |
4-(2,4-Difluoro-benzyl)-piperidine |
203860-02-0 | 95% | 50mg |
$180 | 2025-02-19 | |
eNovation Chemicals LLC | Y1005700-100mg |
4-(2,4-Difluoro-benzyl)-piperidine |
203860-02-0 | 95% | 100mg |
$170 | 2025-02-19 | |
Enamine | EN300-1869635-10g |
4-[(2,4-difluorophenyl)methyl]piperidine |
203860-02-0 | 10g |
$3007.0 | 2023-09-18 | ||
Ambeed | A520452-1g |
4-(2,4-Difluorobenzyl)piperidine |
203860-02-0 | 95+% | 1g |
$798.0 | 2024-07-28 |
4-(2,4-difluorophenyl)methylpiperidine 関連文献
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
4-(2,4-difluorophenyl)methylpiperidineに関する追加情報
4-(2,4-Difluorophenyl)methylpiperidine: A Comprehensive Overview
Piperidine derivatives have long been of interest in the field of medicinal chemistry due to their diverse pharmacological properties and ease of synthesis. Among these, 4-(2,4-difluorophenyl)methylpiperidine (CAS No. 203860-02-0) stands out as a compound with unique structural features that make it a subject of intense research. This article provides an in-depth analysis of the structure, synthesis, pharmacological properties, and potential applications of this compound.
The compound 4-(2,4-difluorophenyl)methylpiperidine is a piperidine derivative with a substituted benzyl group at the 4-position. The fluorine atoms at the 2- and 4-positions on the phenyl ring introduce electronic and steric effects that can influence its pharmacokinetics and bioavailability. This structural arrangement makes it a promising candidate for drug discovery, particularly in areas such as central nervous system (CNS) disorders, antimicrobial agents, and pain management.
Recent studies have highlighted the importance of fluorine-containing aromatic rings in medicinal chemistry due to their ability to enhance the lipophilicity and metabolic stability of compounds. The presence of two fluorine atoms at specific positions on the phenyl ring in 4-(2,4-difluorophenyl)methylpiperidine suggests that it may exhibit favorable pharmacokinetic profiles, including good oral bioavailability and low clearance rates.
The synthesis of 4-(2,4-difluorophenyl)methylpiperidine involves several steps, starting with the preparation of the 2,4-difluorobenzyl bromide. This intermediate is then subjected to nucleophilic substitution with piperidine in a polar aprotic solvent to yield the desired product. The reaction conditions can be optimized to ensure high yields and purity, making it a feasible process for large-scale production.
One of the most promising applications of 4-(2,4-difluorophenyl)methylpiperidine lies in its potential as a CNS-active compound. Preclinical studies have shown that piperidine derivatives can modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. The fluorine substituents on the phenyl ring may enhance the interaction of the compound with these neurotransmitter receptors, leading to improved efficacy in treating conditions such as depression, anxiety, and schizophrenia.
Another area of interest is the exploration of 4-(2,4-difluorophenyl)methylpiperidine as an antimicrobial agent. The increasing resistance of pathogens to conventional antibiotics has necessitated the development of new classes of antimicrobial compounds. Piperidine derivatives have shown promising activity against bacterial and fungal strains, and the presence of fluorine atoms may further enhance their antibacterial and antifungal properties by altering membrane permeability and disrupting cellular functions.
In addition to its pharmacological applications, 4-(2,4-difluorophenyl)methylpiperidine has been studied for its potential in pain management. Piperidine derivatives have a long history of use as local anesthetics and analgesics due to their ability to block ion channels involved in pain signaling. The structural features of this compound may allow it to selectively target specific pain pathways, providing effective relief with minimal side effects.
Recent advancements in drug delivery systems have also opened new avenues for the use of 4-(2,4-difluorophenyl)methylpiperidine. The development of controlled-release formulations and nanotechnology-based drug delivery systems can enhance the bioavailability and reduce the side effects of this compound, making it a more attractive option for therapeutic applications.
Despite its promising properties, 4-(2,4-difluorophenyl)methylpiperidine is not without challenges. The presence of fluorine atoms may lead to increased toxicity and environmental concerns, necessitating further research into its safety profile. Additionally, the synthesis process must be optimized to minimize waste and ensure sustainability.
In conclusion, 4-(2,4-difluorophenyl)methylpiperidine (CAS No. 203860-02-0) is a compound with significant potential in the field of medicinal chemistry. Its unique structure, combined with the electronic and steric effects introduced by the fluorine atoms, makes it a promising candidate for the development of new drugs targeting CNS disorders, antimicrobial agents, and pain management. Continued research into its pharmacological properties, synthesis, and safety profile is essential to unlock its full potential in the biomedical industry.
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